5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione
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Overview
Description
5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione: is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and functionalization steps . One common method involves the reaction of phthalic anhydride with 1-phenylethylamine under reflux conditions to form the intermediate, which is then cyclized to yield the desired isoindoline-1,3-dione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential as a pharmacophore. It has been studied for its activity against various biological targets, including enzymes and receptors . Its derivatives have been explored for their potential use as antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant in the treatment of Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
- 5-Amino-2-(4-methoxyphenethyl)isoindoline-1,3-dione
- 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione
- 5-Amino-2-(2,6-difluorophenyl)isoindoline-1,3-dione
- 5-Amino-2-isobutyl-1H-isoindole-1,3-dione
Comparison: Compared to its similar compounds, 5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its phenylethyl group contributes to its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-(1-phenylethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17)9-14(13)16(18)20/h2-10H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPRUWGCPVPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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